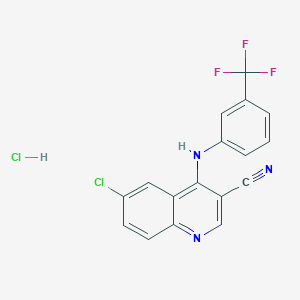

6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride

Description

6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a substituted quinoline derivative with a distinct pharmacophoric profile. The quinoline core is substituted at position 6 with a chlorine atom, position 4 with an amino group linked to a 3-(trifluoromethyl)phenyl moiety, and position 3 with a carbonitrile group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

The trifluoromethyl (-CF₃) group is a hallmark of this compound, contributing to metabolic stability and hydrophobic interactions in biological systems.

Properties

IUPAC Name |

6-chloro-4-[3-(trifluoromethyl)anilino]quinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClF3N3.ClH/c18-12-4-5-15-14(7-12)16(10(8-22)9-23-15)24-13-3-1-2-11(6-13)17(19,20)21;/h1-7,9H,(H,23,24);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJGOZCAHZJPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C#N)Cl)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps. One common method includes the reaction of 6-chloroquinoline-3-carbonitrile with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, facilitating the development of new derivatives with potentially enhanced properties.

Biology

- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown promising results against various bacterial strains.

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through specific mechanisms involving enzyme interaction and modulation of cell signaling pathways.

Medicine

- Therapeutic Agent Exploration : Ongoing research aims to explore its potential as a therapeutic agent for various diseases. The unique structure allows it to interact with biological targets, which could lead to the development of novel treatments for conditions such as cancer and infectious diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer effects of several quinoline derivatives, including 6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride. The compound showed significant growth inhibition in several cancer cell lines (e.g., MCF-7 and HCT116), with IC50 values indicating effective potency against these cell types .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results revealed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 6, 4, and the quinoline core. Below is a comparative analysis based on substituent variations and inferred properties:

Functional Group Impact

- Chlorine vs. Ethyl may confer greater metabolic resistance but reduce binding precision .

- Trifluoromethyl vs. Dimethylphenyl at Position 4 : The -CF₃ group (target compound) offers superior hydrophobic and electrostatic interactions compared to dimethylphenyl (), which primarily contributes to steric bulk .

Solubility and Bioavailability

The hydrochloride salt form of the target compound enhances water solubility relative to neutral analogs (e.g., ). Ethoxy or methoxy substituents () further improve solubility via polar interactions, though at the cost of increased molecular weight .

Biological Activity

6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, characterized by its complex structure that includes a chloro group, a trifluoromethyl group, and an amino group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C16H12ClF3N4, with a molecular weight of approximately 368.75 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related quinoline compounds can inhibit cancer cell growth effectively in vitro and in vivo models. For instance, quinoline-derived trifluoromethyl alcohols were identified as potent growth inhibitors in zebrafish embryo models, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Quinoline Derivatives

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Quinoline derivatives have been widely studied for their antibacterial properties. For example, studies have shown that certain quinolines possess effective inhibitory concentrations against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| 6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinoline-3-carbonitrile | 12.5 | Staphylococcus aureus | |

| Ciprofloxacin | 2 | Staphylococcus aureus |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes and receptors involved in critical cellular processes, modulating their activity and leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

- Zebrafish Model Study : A study utilizing zebrafish embryos evaluated the toxicity and growth inhibition potential of quinoline derivatives. The results indicated that certain compounds led to significant apoptotic effects on developing embryos, highlighting their potential for anticancer applications .

- In Vitro Bacterial Inhibition : Another study assessed the antibacterial efficacy of various quinoline compounds against clinical isolates of bacteria. Results showed that some derivatives had lower MIC values compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Q. How can metabolic pathways of this compound be analyzed in preclinical models?

- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .

- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.